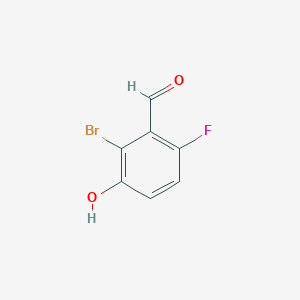

2-Bromo-6-fluoro-3-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

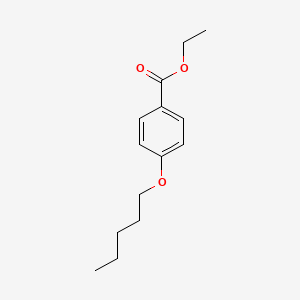

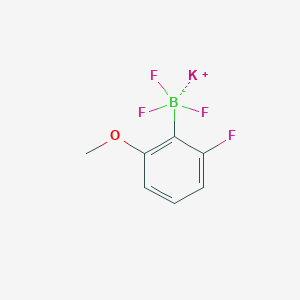

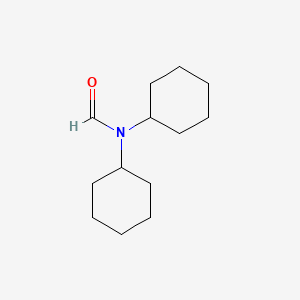

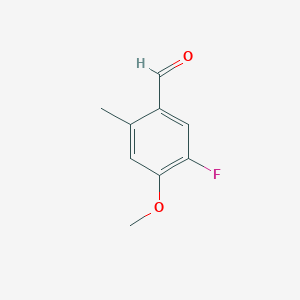

2-Bromo-6-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 1780708-84-0 . It has a molecular weight of 219.01 . It is a solid at room temperature and is stored at 2-8°C . It is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator .

Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde involves several stages . The first stage involves the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The mixture is then warmed to room temperature and extracted with ethyl acetate .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-fluoro-3-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H . The InChI key is FHDXFJOAUQHOSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 219.01 . It is stored at 2-8°C .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

- Polymorphic Studies : A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, demonstrating the significance of intermolecular hydrogen bonding and structural deviations in benzaldehydes, which may have implications for understanding the structural diversity of halogenated benzaldehydes, including 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Silva et al., 2004).

Organic Synthesis

- Synthesis Pathways : Research has shown that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, challenging previous literature and opening new routes for synthesizing halogenated benzaldehydes, which could apply to the synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Otterlo et al., 2004).

- Catalysis Applications : The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde derivatives demonstrates the compound's potential in catalyzing oxidation reactions, indicating a broader application in catalysis for similar compounds (Wang et al., 2021).

Antimicrobial and Anticancer Screening

- Antimicrobial Activities : Fluorinated chromones and chlorochromones synthesized from bromo-2-fluorobenzaldehyde derivatives have been screened for antimicrobial activities, suggesting potential research applications of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde in developing antimicrobial agents (Jagadhani et al., 2014).

- Anticancer Properties : The synthesis of fluorinated analogues of combretastatin A-4 from fluorinated benzaldehydes, including derivatives similar to 2-Bromo-6-fluoro-3-hydroxybenzaldehyde, highlights its potential in the development of anticancer drugs (Lawrence et al., 2003).

Environmental Applications

- Trace Metal Ion Detection : A study utilizing a Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples underscores the potential of halogenated benzaldehydes in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6-fluoro-3-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDXFJOAUQHOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-hydroxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)

![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)

![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)